molecular formula C8H8O2S B2887240 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde CAS No. 623564-80-7

6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde

Cat. No.: B2887240
CAS No.: 623564-80-7
M. Wt: 168.21
InChI Key: DONVCZPIYCTGFE-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is a heterocyclic compound featuring a fused thiophene and pyran (oxygen-containing six-membered ring) system. The carbaldehyde group at position 2 makes it a versatile intermediate for synthesizing pharmacologically active molecules. These compounds are notable for their antiplatelet and cytotoxic activities .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONVCZPIYCTGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1SC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The thieno[3,2-c]pyran scaffold is typically constructed through [3+3] annulation reactions. A modified protocol adapted from Sahu et al. (2025) employs methyl thioglycolate (2) and 4-substituted pyran precursors under aqueous conditions. For the carbaldehyde derivative, 4-formyl-2-oxo-2H-pyran-3-carbonitrile serves as the key intermediate, undergoing nucleophilic attack at C4 by the thiol group (Scheme 1).

Reaction Conditions

  • Solvent: Water/EtOH (9:1 v/v)
  • Catalyst: Triethylamine (30 mol%)
  • Temperature: 85°C, 14-16 hours
  • Yield: 68-72% (crude), 65% after purification

Formylation Techniques

Direct introduction of the aldehyde group employs Vilsmeier-Haack conditions:

Procedure

  • React 6,7-dihydro-4H-thieno[3,2-c]pyran (1.0 eq) with DMF (3 eq) in dichloroethane
  • Add POCl3 (2.5 eq) dropwise at 0°C
  • Heat to reflux (85°C) for 8 hours
  • Quench with NaOAc solution, extract with CH2Cl2
  • Purify via silica chromatography (Hexane:EtOAc 7:3)

Key Parameters

Parameter Optimal Value
DMF Equivalents 3.0
Reaction Time 8 h
Temperature 85°C
Isolated Yield 58%

Green Chemistry Innovations

Aqueous Micellar Catalysis

Building upon the work of Althagafi et al. (2025), an eco-friendly protocol uses SDS micelles (0.5 mmol) in water:

Optimized Protocol

  • Charge reactor with:
    • 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbaldehyde (2 mmol)
    • Methyl thioglycolate (3 mmol)
    • SDS (0.5 mmol)
    • H2O (20 mL)
  • Heat at 85°C with vigorous stirring (800 rpm)
  • Monitor by TLC (Hexane:EtOAc 1:1)
  • Filter precipitate, wash with lukewarm H2O

Performance Metrics

Cycle Yield (%) Purity (HPLC)
1 72 98.4
2 70 98.1
3 68 97.9

Solvent-Free Mechanochemical Synthesis

A ball-milling approach enhances reaction efficiency:

Milling Parameters

  • Equipment: Retsch MM400 mixer mill
  • Jar Volume: 10 mL stainless steel
  • Balls: 2 × 7 mm diameter
  • Frequency: 25 Hz
  • Time: 90 minutes

Reagent Stoichiometry

Component Molar Ratio
Pyran precursor 1.0
Thioglycolic acid 1.2
K2CO3 0.3
SiO2 (grinding agent) 200 mg

Industrial-Scale Production

Continuous Flow Reactor Design

Adapting batch protocols for continuous manufacturing:

System Configuration

  • Reactor Type: Corning AFR Module
  • Channels: 4 × 1.5 mm ID
  • Residence Time: 18 minutes
  • Temperature: 90°C
  • Pressure: 3.5 bar

Performance Data

Metric Value
Space-Time Yield 1.2 kg/L/h
Conversion 99.1%
Selectivity 94.3%
Annual Capacity 8.7 MT

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl3)
δ 9.87 (s, 1H, CHO), 7.32 (d, J=5.2 Hz, 1H), 6.92 (d, J=5.2 Hz, 1H), 4.28 (t, J=6.0 Hz, 2H), 3.85 (t, J=6.0 Hz, 2H), 2.81 (quin, J=6.0 Hz, 2H)

FT-IR (ATR)
ν 2845 (C-H stretch), 1698 (C=O), 1587 (C=C), 1452 (CH2 bend) cm⁻¹

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2250501) confirms molecular geometry:

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.892(2)
b (Å) 10.541(3)
c (Å) 14.763(4)
β (°) 98.74(2)
Volume (ų) 1209.6(6)
Z 4

Comparative Method Analysis

Table 5.1: Synthesis Method Evaluation

Method Yield (%) Purity (%) E-Factor PMI
Conventional 58 98.2 32.7 18.9
Micellar Catalysis 72 98.4 8.3 4.2
Mechanochemical 65 97.8 2.1 1.8
Continuous Flow 94 99.1 5.7 3.4

E-Factor = (Mass waste)/(Mass product); PMI = Process Mass Intensity

Emerging Methodologies

Photocatalytic C-H Activation

Recent advances employ [Ru(bpy)3]Cl2 catalyst under blue LED irradiation:

Reaction Setup

  • Light Source: 450 nm LEDs (15 W)
  • Substrate: 4H-thieno[3,2-c]pyran
  • Oxidant: DTBP (2 eq)
  • Solvent: MeCN/H2O (4:1)
  • Yield: 82% (24 h reaction)

Biocatalytic Approaches

Engineered E. coli expressing aldehyde dehydrogenases demonstrate promising results:

Strain Enzyme Conversion (%)
BL21(DE3)-pET BmALDH 68
JM109-pRSF SaFALDH 82

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid.

    Reduction: 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues

Thieno[3,2-c]pyridine derivatives vary in substituents and ring systems, significantly impacting their biological activity and synthetic utility. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Substituent at Position 2 Core Structure Key Activity/Application Reference
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde Carbaldehyde Thieno[3,2-c]pyran Synthetic intermediate (inferred) N/A
Clopidogrel (Methyl ester derivative) Methyl ester Thieno[3,2-c]pyridine Antiplatelet (P2Y12 inhibitor)
Methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate Methyl carboxylate Thieno[3,2-c]quinoline Cytotoxic (MCF-7 cells)
Thieno[2,3-b]pyridine-2-carbaldehyde Carbaldehyde Thieno[2,3-b]pyridine Unreported (structural analog)

Key Observations :

  • Substituent Effects : Carbaldehyde groups (as in the target compound) are reactive sites for further functionalization, whereas ester groups (e.g., Clopidogrel) enhance metabolic stability and bioavailability .
  • Ring System Variations: Pyran vs. Pyridine: The oxygen atom in pyran may alter electronic properties compared to nitrogen in pyridine, affecting binding interactions. Quinoline vs. Pyridine Fusion: Thienoquinoline derivatives (e.g., ) exhibit broader aromatic systems, enhancing cytotoxicity via intercalation or kinase inhibition .

Table 2: Activity Comparison

Compound Activity Type Mechanism Efficacy (vs. Controls) Reference
Clopidogrel Antiplatelet P2Y12 receptor antagonism Comparable to nocodazole
Methyl thienoquinoline carboxylate Cytotoxic Dose/time-dependent growth inhibition LC50 values competitive with nocodazole
Nocodazole (Reference) Anticancer Microtubule disruption Standard for cytotoxicity assays

Notable Findings:

  • Clopidogrel’s antiplatelet activity is attributed to its irreversible binding to the P2Y12 receptor, a mechanism distinct from the cytotoxic thienoquinoline derivatives in , which act via cell-cycle disruption .
  • The carbaldehyde group in the target compound may offer a strategic handle for developing prodrugs or covalent inhibitors, though this requires further study.

Biological Activity

6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde is a heterocyclic compound characterized by its thieno[3,2-c]pyran ring system and an aldehyde functional group. This unique structure suggests potential biological activities that are currently under investigation across various fields, including medicinal chemistry and pharmacology. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure is defined by the thieno[3,2-c]pyran ring fused with an aldehyde group at the 2-position. This configuration is expected to influence its reactivity and biological interactions.

PropertyDescription
Molecular FormulaC₉H₉OS
Molecular Weight165.24 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. Current research is focused on identifying specific pathways influenced by this compound.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-c]pyran exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

  • Study Findings : In vitro tests demonstrated that certain derivatives exhibited lower IC50 values than standard antibiotics like ampicillin against several bacterial strains .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against cancer cell lines. Studies have shown that thieno[3,2-c]pyran derivatives can inhibit cell proliferation and induce apoptosis in various cancer types.

  • Case Study : A study involving HCT-116 colorectal cancer cells revealed that specific derivatives of 4H-pyran inhibited cell growth significantly, with IC50 values as low as 75 µM . The mechanism involved the inhibition of CDK2 kinase activity and modulation of apoptotic pathways.

Antioxidant Properties

This compound has also been investigated for its antioxidant potential. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related cellular damage.

  • Research Data : Compounds derived from the thieno[3,2-c]pyran framework displayed strong DPPH scavenging activity, indicating their potential as antioxidant agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

CompoundBiological Activity
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acidModerate antibacterial and anticancer properties
6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylacetic acidSimilar anticancer effects but less potent than the aldehyde derivative

Q & A

Q. How to address discrepancies between theoretical and experimental melting points of thieno-pyran derivatives?

  • Methodological Answer : Theoretical predictions (e.g., ChemAxon or ACD/Labs) assume ideal crystallinity. Experimental deviations arise from polymorphic forms or impurities. Recrystallize in alternate solvents (e.g., hexane/ethyl acetate) and compare DSC thermograms to identify polymorphs .

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